1-Phenylpropan-1-amine
Overview
Description
Synthesis Analysis
The asymmetric synthesis of 1-phenylpropan-1-amine derivatives has been explored, demonstrating the potential for enantioselective production of these compounds. For instance, asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde has shown significant enantioselectivity and chemical yield, highlighting a pathway for synthesizing 1-phenylpropan-1-amine derivatives with specific chiral properties (Li ShengJian et al., 1993).
Molecular Structure Analysis
The molecular structure of 1-phenylpropan-1-amine and its derivatives can be characterized by various spectroscopic techniques, providing insights into the electronic configuration and spatial arrangement of atoms within the molecule. The structure-activity relationships (SARs) of phenylpropanoid amides of octopamine and dopamine, for example, were analyzed to understand their antioxidant and tyrosinase inhibition activities, demonstrating the importance of molecular structure in determining the chemical properties and biological activities of these compounds (Zheng-rong Wu et al., 2012).
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
1-Phenylpropan-1-amine is used in the synthesis of enantiopure drug-like 1-phenylpropan-2-amines. These compounds are pharmaceutically relevant and are derived from prochiral ketones .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of these derivatives. The process uses immobilised whole-cell biocatalysts with ®-transaminase activity .
Thorough Summary of the Results or Outcomes Obtained
After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
2. Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)Propan-2-amines
Comprehensive and Detailed Summary of the Application
1-Phenylpropan-1-amine is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. These compounds are pharmaceutically relevant and are derived from prochiral ketones .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of these derivatives. The process uses immobilised whole-cell biocatalysts with ®-transaminase activity .
Thorough Summary of the Results or Outcomes Obtained
After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
3. Non-Canonical Amino Acid-Based Engineering of ®-Amine Transaminase
Comprehensive and Detailed Summary of the Application
1-Phenylpropan-1-amine is used in the engineering of ®-amine transaminase. This enzyme has been modified using non-canonical amino acids (ncAAs) to enhance its functionality .
Detailed Description of the Methods of Application or Experimental Procedures
The method involves the site-specific incorporation of p-benzoyl phenylalanine (pBpA) to engineer ®-amine transaminase. The active site of the enzyme was reshaped, resulting in a variant F86A/F88pBpA .
Thorough Summary of the Results or Outcomes Obtained
The engineered enzyme variant showed a significant 15-fold and 8-fold enhancement in activity for 1-phenylpropan-1-amine and benzaldehyde, respectively. Moreover, it exhibited 30% higher thermostability at 55°C without affecting the parent enzyme activity .
properties
IUPAC Name |
1-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859841 | |
Record name | 1-Phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpropan-1-amine | |
CAS RN |
2941-20-0 | |
Record name | 1-Phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylamine, alpha-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, .alpha.-ethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.